molecular formula C24H36O10P2 B12831664 Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)

Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)

Cat. No.: B12831664
M. Wt: 546.5 g/mol
InChI Key: HUXLWWNNUPUGET-UHFFFAOYSA-N
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Description

®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a complex organic compound characterized by its biphenyl structure with methoxy and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Phosphonate Ester Formation: The final step involves the formation of phosphonate esters through the reaction of the biphenyl compound with diethyl phosphite under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phosphonate groups, converting them into phosphine derivatives.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Various halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphonate groups make it a potential inhibitor of certain enzymes, providing insights into enzyme function and regulation.

Medicine

The compound’s potential as a drug candidate is being explored due to its ability to interact with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycle. This inhibition can disrupt metabolic pathways and cellular processes, providing a basis for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) apart is its combination of methoxy and phosphonate groups on a biphenyl core

Properties

Molecular Formula

C24H36O10P2

Molecular Weight

546.5 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-4,6-dimethoxyphenyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C24H36O10P2/c1-9-31-35(25,32-10-2)21-15-17(27-5)13-19(29-7)23(21)24-20(30-8)14-18(28-6)16-22(24)36(26,33-11-3)34-12-4/h13-16H,9-12H2,1-8H3

InChI Key

HUXLWWNNUPUGET-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1C2=C(C=C(C=C2P(=O)(OCC)OCC)OC)OC)OC)OC)OCC

Origin of Product

United States

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